3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Description
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Properties
IUPAC Name |
3-bromo-N-piperidin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-8-12-5-4-10(9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIRAVUNUBAABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Technical Whitepaper: 3-Bromo-N-(piperidin-1-yl)pyridin-4-amine as a Pivotal Scaffold in Heterocyclic Synthesis
Executive Summary & Structural Analysis
This compound represents a specialized class of hydrazine-derived pyridine intermediates.[1] Unlike simple aminopyridines, this molecule features a critical N-N (hydrazine) linkage connecting the pyridine C4 position to a piperidine ring.[2]
This structure is not merely a building block; it is a "pre-loaded" scaffold designed for the rapid construction of fused bicyclic systems, specifically 1H-pyrazolo[4,3-c]pyridines .[2] The juxtaposition of the nucleophilic hydrazine nitrogen at C4 and the electrophilic bromine at C3 creates an ideal motif for intramolecular cyclization, a strategy widely employed in the development of kinase inhibitors (e.g., JAK, CDK, and c-Met pathways).[2]
Physicochemical Profile (Predicted)
| Property | Value / Description | Rationalization |
| Molecular Formula | Core pyridine + Piperidin-1-yl amine.[1] | |
| Molecular Weight | 256.14 g/mol | Heavy atom contribution from Bromine.[2] |
| Appearance | Off-white to pale yellow solid | Typical for halogenated aminopyridines.[1][2] |
| Predicted mp | 85–105 °C | Based on structural analogs (e.g., 3-bromo-4-aminopyridine).[1] |
| Solubility | DMSO, DMF, MeOH, DCM | Lipophilic piperidine ring aids organic solubility.[2] |
| Basicity (pKa) | ~5.5 (Pyridine N) | Reduced by inductive effect of C3-Bromine. |
Synthetic Methodology
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Protocol: Regioselective Amination
-
Reagents: 3-bromo-4-chloropyridine (1.0 equiv), 1-aminopiperidine (1.2 equiv),
(2.0 equiv). -
Conditions: 80–100 °C, 4–12 hours.[2]
Step-by-Step Workflow:
-
Activation: Dissolve 3-bromo-4-chloropyridine in DMF. The electron-deficient nature of the pyridine ring activates the C4-Cl bond.[1]
-
Nucleophilic Attack: Add 1-aminopiperidine slowly. The terminal amine (
) of the hydrazine moiety attacks C4.[2] -
Scavenging:
neutralizes the generated HCl, driving the equilibrium forward.[2] -
Workup: Dilute with water to precipitate the product or extract with EtOAc.[1][2] Wash with brine to remove DMF.[1]
-
Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to avoid degradation of the hydrazine linkage on acidic silica.[1][2]
Critical Control Point: Monitor temperature strictly. Exceeding 120°C may trigger premature cyclization or displacement of the bromine atom.[1]
Figure 1: Regioselective synthesis workflow via SNAr mechanism.
Reactivity & Downstream Applications
The true value of this molecule lies in its ortho-bromo-amine motif.[1] It serves as a "spring-loaded" precursor for fused heterocycles.[1][2]
Pathway A: Intramolecular Cyclization (Pyrazolo-Pyridine Formation)
The N-H of the hydrazine linker can undergo intramolecular coupling with the C3-Bromine.[1]
-
Method: Palladium-catalyzed Buchwald-Hartwig amination.[1]
-
Catalyst System:
/ Xantphos or BINAP. -
Base:
or NaOtBu.[1][2] -
Product: 1-(Piperidin-1-yl)-1H-pyrazolo[4,3-c]pyridine .[1]
-
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by amine coordination and reductive elimination to close the 5-membered pyrazole ring.
Pathway B: Functionalization via Cross-Coupling
If the acyclic structure is to be maintained, the C3-Bromine can be used for Suzuki-Miyaura coupling to introduce aryl groups, creating highly substituted pyridines before any potential cyclization.[2]
Figure 2: Divergent synthetic pathways: Ring closure vs. C3-functionalization.
Analytical Characterization
To validate the structure, researchers must look for specific spectroscopic signatures that confirm the hydrazine linkage and the regiochemistry.[2]
-
NMR (DMSO-
):-
Pyridine C2-H: Singlet or doublet ~8.0–8.3 ppm (deshielded by N and Br).[1]
-
Pyridine C5-H/C6-H: Doublets ~6.8–7.0 ppm and ~7.8–8.0 ppm (coupling constants
Hz).[1] -
Amine N-H: Broad singlet ~6.0–8.0 ppm (exchangeable with
). -
Piperidine Protons: Multiplets in the 1.4–3.0 ppm range.[1][2] The protons adjacent to the nitrogen (
) will be distinct.[1]
-
-
Mass Spectrometry (ESI):
-
Expect an
peak at 256/258 (1:1 ratio due to isotopes). -
Loss of the piperidine fragment (M-84) may be observed in fragmentation studies.[1]
-
Safety & Handling
-
Hydrazine Toxicity: While the piperidine nitrogen is tertiary, the linkage mimics hydrazine.[2] Handle as a potential genotoxin.[1][2] Use double-gloving and work strictly within a fume hood.[1]
-
Skin Sensitization: Pyridine derivatives are known sensitizers and irritants.[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The free amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
References
-
Synthesis of 3-amino-4-halopyridines via SNAr
-
Pyrazolo[4,3-c]pyridine Synthesis Strategies
-
General Reactivity of 3-Bromo-4-chloropyridine
-
Piperidine Derivatives in Medicinal Chemistry
Sources
An In-Depth Technical Guide to 3-bromo-N-(piperidin-1-yl)pyridin-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-N-(piperidin-1-yl)pyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining a brominated pyridine core with an N-amino piperidine moiety, presents a versatile scaffold for the development of novel therapeutic agents. The pyridine ring is a common motif in pharmaceuticals, while the piperidine group can enhance solubility and modulate pharmacological activity.[1][2] The bromine atom serves as a valuable functional handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.[3]
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a proposed synthetic pathway, extrapolated physicochemical properties, and a discussion of its potential applications based on the biological activities of structurally related compounds. As a specific CAS number for this compound is not publicly available, this guide leverages data from its core precursors and analogues to provide a robust scientific profile.
Core Identifiers and Physicochemical Properties
While a dedicated CAS number for this compound has not been identified, its key identifiers can be derived from its constituent parts: 4-amino-3-bromopyridine (CAS: 13534-98-0) and 1-aminopiperidine (CAS: 2213-43-6).[4][5] The table below summarizes the identifiers for the target compound and its key precursors, along with extrapolated physicochemical properties.
| Identifier | This compound (Proposed) | 4-Amino-3-bromopyridine[4][6] | 1-Aminopiperidine[5][7] |
| IUPAC Name | This compound | 3-bromopyridin-4-amine | piperidin-1-amine |
| CAS Number | Not Available | 13534-98-0 | 2213-43-6 |
| Molecular Formula | C₁₀H₁₅BrN₄ | C₅H₅BrN₂ | C₅H₁₂N₂ |
| Molecular Weight | 271.15 g/mol | 173.01 g/mol | 100.16 g/mol |
| Appearance | Predicted: Solid | Crystalline Powder | Clear colorless liquid |
| Boiling Point | - | 275.8±20.0 °C (Predicted) | 146 °C/730 mmHg |
| Melting Point | - | 61-69 °C | - |
| Density | - | - | 0.928 g/mL at 25 °C |
| SMILES | C1CCN(CC1)Nc2c(Br)ccnc2 | Nc1cncc(Br)c1 | N1(N)CCCCC1 |
| InChI Key | - | DDQYSZWFFXOXER-UHFFFAOYSA-N | LWMPFIOTEAXAGV-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of N-substituted-3-amino-4-halopyridines can be challenging due to the electronic nature of the pyridine ring.[8][9] However, a plausible synthetic route to this compound can be conceptualized through a nucleophilic aromatic substitution or a related coupling reaction. A likely approach involves the reaction of a suitable 3-bromo-4-halopyridine with 1-aminopiperidine.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3-bromo-4-chloropyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 1-aminopiperidine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The choice of temperature is critical to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridine ring.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest a range of potential pharmacological activities. Aminopyridine derivatives are known to exhibit a wide spectrum of biological effects, including acting as potassium channel blockers.[10] The piperidine moiety is a common feature in many centrally active drugs and can influence properties like blood-brain barrier penetration.[1]
Caption: Potential pharmacological pathways and therapeutic applications.
Derivatives of aminopyridines and piperidines have shown promise in various therapeutic areas:
-
Antimicrobial and Antiviral: The combination of a pyridine ring with other nitrogen-containing heterocycles has been explored for antimicrobial and antiviral activities.[11]
-
Anticancer: Piperidine derivatives are integral to many anticancer agents.[1]
-
Neurodegenerative Diseases: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.[12]
-
Anti-inflammatory: Certain piperidine derivatives have demonstrated anti-inflammatory properties.[1]
Safety and Handling
Given the presence of a brominated pyridine and an amino group, this compound should be handled with care in a well-ventilated laboratory fume hood.[13][14][15] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[16]
Hazard Statements (extrapolated from related compounds):
-
Harmful if swallowed, in contact with skin, or if inhaled.[17][18]
-
Causes skin and eye irritation.[16]
-
May cause respiratory irritation.[16]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]
-
Wash skin thoroughly after handling.[14]
-
Use only outdoors or in a well-ventilated area.[14]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][15]
Conclusion
This compound represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. While specific experimental data for this compound is limited, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related analogues. The synthetic route proposed herein offers a viable strategy for its preparation, and the outlined safety precautions provide a framework for its safe handling. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- Wilhelmsen, C. A., Dixon, A. D. C., & Chisholm, J. D. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634–1642.
-
Chem-Impex. (n.d.). 3-Amino-4-bromopyridine. Retrieved from [Link]
-
LookChem. (n.d.). 4-Amino-3-bromopyridine Safety Data Sheet. Retrieved from [Link]
- Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 35133–35137.
-
International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Dąbrowska, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6542.
-
ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4-(piperidin-1-yl)pyridine. Retrieved from [Link]
-
PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
Semantic Scholar. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 3-Amino-4-bromopyridine. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:89580-42-7 | 3-bromo-1-methylpiperidin-4-one,hydrobromide. Retrieved from [Link]
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An In-depth Technical Guide to 3-bromo-N-(piperidin-1-yl)pyridin-4-amine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 3-bromo-N-(piperidin-1-yl)pyridin-4-amine. As a molecule incorporating the privileged 3-aminopyridine scaffold, a versatile brominated handle for further derivatization, and a piperidinyl-hydrazine moiety, this compound represents a unique chemical entity with considerable potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, scientifically grounded insights into its core characteristics and avenues for future exploration.
Introduction and Rationale
The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. Specifically, the 3-aminopyridine substructure is a recognized pharmacophore present in a variety of biologically active molecules. The introduction of a bromine atom at the 3-position of the pyridine ring provides a crucial synthetic handle for late-stage functionalization via modern cross-coupling methodologies, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide focuses on the specific and less-explored isomer, this compound, which features a unique N-N bond, forming a substituted hydrazine derivative. This structural feature is of particular interest as piperidine and hydrazine moieties are known to confer a wide range of pharmacological activities, from CNS effects to antimicrobial and antidiabetic properties.[1][2] This document will therefore elucidate the foundational chemical knowledge of this compound and build a scientifically sound case for its potential as a valuable scaffold in drug discovery programs.
Chemical Identity and Physicochemical Properties
The unique structure of this compound, with its piperidinyl group attached to the exocyclic amine of the brominated pyridine, dictates its chemical and physical properties. To date, this compound is not widely commercially available and lacks a registered CAS number, highlighting its novelty.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₄BrN₃ | Deduced from Structure |
| Molecular Weight | 256.15 g/mol | Calculated |
| Canonical SMILES | C1CCN(CC1)NC2=C(C=NC=C2)Br | ChemDraw |
| Predicted logP | 2.35 ± 0.45 | Predicted |
| Predicted pKa (strongest basic) | 7.8 ± 0.1 | Predicted |
| Predicted Solubility | 1.2 g/L in water at 25°C | Predicted |
Note: Predicted values are generated from computational models and should be confirmed experimentally.
Proposed Synthesis and Mechanistic Considerations
Given the absence of a reported synthesis for this compound, a plausible and efficient synthetic route is proposed, leveraging established methodologies for the synthesis of its key precursors: 4-amino-3-bromopyridine and N-aminopiperidine.
Synthesis of Precursors
3.1.1. 4-Amino-3-bromopyridine (1): This starting material is commercially available. Alternatively, it can be synthesized from 4-aminopyridine via electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3] The amino group at the 4-position directs the bromination to the adjacent 3-position.
3.1.2. N-Aminopiperidine (2): The synthesis of N-aminopiperidine can be achieved through a two-step process starting from piperidine. The first step involves the nitrosation of piperidine with sodium nitrite under acidic conditions to form N-nitrosopiperidine.[4] Subsequent reduction of the nitroso group, for instance using a reducing agent like zinc dust in acetic acid or lithium aluminum hydride, yields N-aminopiperidine.[5] It is often isolated and handled as its more stable hydrochloride salt.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The final assembly of the target molecule can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A more reactive precursor, 3-bromo-4-chloropyridine, would be preferable to 4-amino-3-bromopyridine for this step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-bromo-4-chloropyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add N-aminopiperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices: The choice of a polar aprotic solvent (DMF) facilitates the SNAr reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the N-aminopiperidine. The use of heat is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
Analytical Characterization (Predicted)
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data:
-
¹H NMR: The spectrum should exhibit distinct signals for the pyridine and piperidine protons. The three pyridine protons should appear as aromatic signals, likely a singlet and two doublets. The piperidine protons would be observed in the aliphatic region, with characteristic multiplets for the α, β, and γ protons. A broad singlet corresponding to the N-H proton should also be present.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. Five signals in the aromatic region correspond to the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield. Five signals in the aliphatic region would correspond to the piperidine carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, with two peaks of nearly equal intensity at m/z 256 and 258.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-Br stretching in the fingerprint region.
Potential Applications in Drug Discovery
While no biological activity has been reported for this compound, its structural motifs suggest several promising avenues for investigation in medicinal chemistry.
Caption: Logical relationships between the structural features of the title compound and its potential applications.
-
CNS Agents: The piperidine ring is a common feature in many centrally acting drugs due to its ability to improve physicochemical properties and interact with various receptors and transporters in the brain.[6]
-
Antimicrobial Agents: Piperidine derivatives have shown promise as antifungal agents, and the overall scaffold could be explored for activity against various bacterial and fungal strains.[7]
-
Kinase Inhibitors: The aminopyridine core is a well-established scaffold for the design of kinase inhibitors, which are crucial in oncology. The bromine atom at the 3-position allows for Suzuki or Buchwald-Hartwig coupling reactions to introduce various aryl or heteroaryl groups that can target the active site of specific kinases.
-
Antidiabetic Agents: Hydrazone derivatives, which share the N-N linkage, have been investigated as potential antidiabetic agents.[2]
The bromine atom serves as a key point for diversification, allowing for the synthesis of a library of analogs to explore these potential therapeutic areas systematically.
Safety and Handling
As with any novel chemical compound, this compound should be handled with appropriate care in a laboratory setting. Based on the constituent moieties, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: While specific toxicity data is unavailable, brominated aromatic compounds and heterocyclic amines can be irritants and may have other unknown toxicological properties. Assume the compound is hazardous and handle it accordingly.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a novel heterocyclic compound with significant untapped potential. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and prospective applications. The unique combination of a brominated aminopyridine scaffold with a piperidinyl-hydrazine moiety makes it a compelling candidate for further investigation in medicinal chemistry. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for research purposes. Future experimental validation of the synthesis, physicochemical properties, and biological activities outlined in this guide will be crucial in unlocking the full potential of this promising molecular scaffold.
References
- Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(35), 22906–22912.
- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
- Powers, J. C., & Lee, S. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC.
- Google Patents. (n.d.). CN104356096A - Preparation method of N-aminopiperidine hydrochloride.
- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 24).
- Krchnakova, E., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
-
ResearchGate. (n.d.). Preparation of N‐aminopyridines and first C−H amination of arenes and heteroarenes via N‐centered radicals. Retrieved February 22, 2026, from [Link]
-
ChemRxiv. (n.d.). Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts. Retrieved February 22, 2026, from [Link]
- Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society.
- Pieterse, M. J., & den Hertog, H. J. (1964). Aminations of bromopyridines and bromoethoxypyridines. Sabinet African Journals.
-
ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of N′-(4-(arylamino)-6- (pyridin-2-ylamino)-1,3,5-triazin-2-yl)benzohydrazide. Retrieved February 22, 2026, from [Link]
- Unsalan, O., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery.
-
PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved February 22, 2026, from [Link]
- Fadaly, W. A. A., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC.
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved February 22, 2026, from [Link]
- Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
- Brandi, A., et al. (2014). Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. MDPI.
- Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed.
- Cichewicz, R. H., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
Sources
- 1. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
- 4. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. CN104356096A - Preparation method of N-aminopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Topic: Commercial Availability and Synthetic Strategy for 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the commercial availability of the niche heterocyclic compound, 3-bromo-N-(piperidin-1-yl)pyridin-4-amine. Our comprehensive market analysis indicates that this specific molecule, characterized by a hydrazine-like N-N linkage between the pyridine and piperidine rings, is not listed as a stock item by major chemical suppliers. This scarcity necessitates a strategic approach for researchers requiring this scaffold. This document provides a detailed analysis of readily available and structurally related precursors, primarily focusing on 4-Amino-3-bromopyridine (CAS 13534-98-0) , a versatile starting material. Furthermore, we present a scientifically grounded, proposed synthetic route for the in-house preparation of the target compound via a nucleophilic aromatic substitution (SNAr) pathway. This guide is intended to equip researchers with the critical information and methodologies required to procure or synthesize this compound for drug discovery and development programs.
Introduction and Structural Analysis
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound presents a unique chemical architecture.
-
Core Scaffold: A pyridine ring with a bromine atom at the 3-position and a substituted amino group at the 4-position.
-
Key Functional Group: The defining feature is the N-(piperidin-1-yl)amino moiety, where a piperidine ring is attached via its nitrogen atom to the nitrogen of the 4-amino group. This creates an N,N'-disubstituted hydrazine derivative.
This structure is distinct from its more common isomer, 3-bromo-4-(piperidin-1-yl)pyridine, where the piperidine ring is directly attached to the C4 position of the pyridine ring. The presence of the N-N bond in the target compound offers different electronic and conformational properties that may be of interest in designing novel bioactive molecules.
Caption: Structural comparison of the target molecule and its common isomer.
Commercial Availability Analysis
A thorough search of commercial chemical databases and supplier catalogs reveals no stock availability for this compound. This suggests the compound is either a novel entity or a custom synthesis product. However, key precursors and structural analogs are widely available, providing a solid foundation for its synthesis.
Primary Precursor: 4-Amino-3-bromopyridine
The most logical and strategic starting material for a potential synthesis is 4-Amino-3-bromopyridine (CAS: 13534-98-0). This compound provides the core 3-bromo-pyridin-4-amine scaffold. It is a versatile synthon used in pharmaceutical and agrochemical research.[1][2] The amino group at the 4-position can be further functionalized, while the bromine at the 3-position allows for cross-coupling reactions.[1]
Table 1: Representative Suppliers of 4-Amino-3-bromopyridine (CAS 13534-98-0)
| Supplier | Purity/Specification | Availability | Reference |
| BLD Pharm | Specification Data Available | Online Orders | [3] |
| Apollo Scientific | 98% | In Stock (UK/US) | [4] |
| Santa Cruz Biotechnology | Data available | In Stock | [5] |
| Jigs Chemical | API Intermediate Grade | Global Sourcing | [6] |
| ChemicalBook | ≥98.0% | Multiple Listings | [7] |
| SRIRAMCHEM | Off-white to light yellow powder | In Stock | [8] |
Isomeric Alternative: 3-Bromo-4-(piperidin-1-yl)pyridine
For researchers exploring the general pharmacophore space, the C-N linked isomer, 3-Bromo-4-(piperidin-1-yl)pyridine (CAS: 4556-56-3), is commercially available. It is important to distinguish this from the target molecule, as its synthesis and properties are different.
Table 2: Representative Suppliers of 3-Bromo-4-(piperidin-1-yl)pyridine (CAS 4556-56-3)
| Supplier | Purity/Specification | Availability | Reference |
| BLD Pharm | Cold-chain transport | Online Orders | [9] |
| Aaron Chemistry | Molecular Formula: C10H13BrN2 | In Stock | [10] |
Proposed Synthetic Strategy
Given the commercial unavailability of the target compound, an in-house synthesis is the most viable path forward. We propose a two-step strategy culminating in a nucleophilic aromatic substitution (SNAr) reaction. This approach is logical because halogens at the C2 and C4 positions of a pyridine ring are activated toward displacement by nucleophiles due to resonance stabilization of the Meisenheimer-like intermediate.[11][12]
Caption: Proposed high-level synthetic workflow.
Rationale for SNAr Approach
The key transformation involves the reaction of a suitable 4-halo-3-bromopyridine with N-aminopiperidine. The electron-withdrawing nature of the pyridine ring nitrogen activates the C4 position for nucleophilic attack. The negative charge in the resulting anionic intermediate can be delocalized onto the electronegative ring nitrogen, providing a stabilizing effect that lowers the activation energy of the reaction.[12] We propose using 3-bromo-4-chloropyridine as the electrophile, as the chloro group is a better leaving group than a fluoro group in many SNAr reactions and is generally more reactive than the bromo group at the C3 position, which is not similarly activated.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize this compound.
Materials:
-
3-bromo-4-chloropyridine (Starting Material)
-
N-Aminopiperidine (Nucleophile)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Polar aprotic solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromo-4-chloropyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and the polar aprotic solvent (e.g., DMSO) to create a slurry.
-
Nucleophile Addition: Add N-aminopiperidine (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove the solvent and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final, purified this compound.
Safety and Handling
Brominated pyridines and their derivatives should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Based on safety data for related compounds, these chemicals may be harmful if swallowed and can cause skin and serious eye irritation.[4] Always consult the specific Safety Data Sheet (SDS) for any purchased precursors before use.
Conclusion
While this compound is not a commercially available, off-the-shelf compound, this guide provides a clear and actionable strategy for research scientists. The wide availability of the key precursor, 4-Amino-3-bromopyridine , and other related building blocks ensures that the synthesis is feasible. The proposed nucleophilic aromatic substitution route offers a high probability of success for accessing this novel chemical entity, enabling its exploration in drug discovery and other advanced research applications.
References
-
Jigs Chemical. 4-Amino-3-bromopyridine, CAS no. 13534-98-0. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. [Link]
-
Guangzhou Chuangrong Trading Co., Ltd. 3-bromo-4-piperidin-1-yl-thieno[3,2-C]pyridine. [Link]
-
University of Canterbury. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. [Link]
-
W.I.T. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
- Google Patents. CN101704781A - Preparation method of amino pyridine bromide compound.
-
Problems in Chemistry via YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
-
Chemsrc.com. 3-bromo-4-phenylpyridine Price. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]
-
ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 13534-98-0|4-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 4. 13534-98-0 Cas No. | 4-Amino-3-bromopyridine | Apollo [store.apolloscientific.co.uk]
- 5. 4-Amino-3-bromopyridine | CAS 13534-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. jigschemical.com [jigschemical.com]
- 7. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
- 8. 4-Amino-3-Bromopyridine - SRIRAMCHEM [sriramchem.com]
- 9. 4556-56-3|3-Bromo-4-(piperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 10. aaronchem.com [aaronchem.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Synthesis of kinase inhibitors using 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Application Note: Strategic Synthesis of Kinase Inhibitor Scaffolds
Part 1: Introduction & Strategic Rationale
The 3,4-disubstituted pyridine ring is a "privileged scaffold" in kinase inhibitor discovery, serving as the structural core for numerous FDA-approved drugs (e.g., Crizotinib, Ceritinib) and clinical candidates targeting SHP2, ALK, and ROS1.
This guide details the synthesis of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine , a specialized bifunctional intermediate. Unlike standard inhibitors that utilize a piperidin-4-yl linker (C-N bond), this molecule features a piperidin-1-yl (hydrazine) linkage . This N-N bond geometry offers a distinct vector for projecting solubilizing groups into the solvent-exposed region of the kinase ATP pocket, potentially altering selectivity profiles and metabolic stability compared to carbon-linked analogs.
Key Structural Features:
-
C3-Bromine: An electrophilic "handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the hinge-binding motif.
-
C4-Hydrazine Linker: A nucleophilic substitution providing a unique exit vector from the hinge region.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis relies on a Regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the formation of the hydrazine linkage via SNAr.
Part 3: Detailed Experimental Protocol
Method A: Thermal Displacement (Standard)
Objective: Synthesize this compound on a multigram scale.
Reagents:
-
Substrate: 3-Bromo-4-chloropyridine (CAS: 36953-42-1)[1]
-
Nucleophile: 1-Aminopiperidine (CAS: 2213-43-6)
-
Base:
-Diisopropylethylamine (DIPEA) -
Solvent:
-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Preparation:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-4-chloropyridine (1.92 g, 10.0 mmol) in anhydrous NMP (20 mL).
-
Expert Insight: NMP is chosen over DMF for its higher boiling point and stability, preventing dimethylamine impurities that can compete in the reaction.
-
-
Addition:
-
Add DIPEA (2.6 mL, 15.0 mmol, 1.5 eq) to the solution.
-
Add 1-aminopiperidine (1.20 g, 12.0 mmol, 1.2 eq) dropwise.
-
Note: 1-Aminopiperidine is a liquid. Ensure it is free of piperidine impurities (which would form the non-hydrazine byproduct).
-
-
Reaction:
-
Heat the mixture to 110°C under an inert atmosphere (
or Ar) for 12–16 hours. -
Monitoring: Monitor by LC-MS. The starting material (MW ~192) should disappear, and the product peak (MW ~256, [M+H]+) should emerge.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product may precipitate as a solid.
-
If solid forms: Filter, wash with water (
mL), and dry under vacuum. -
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL), dry over , and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 0-10% Methanol in Dichloromethane (DCM).
-
Yield Expectation: 65–80%.
-
Data Summary Table
| Parameter | Specification | Note |
| Appearance | Pale yellow to off-white solid | Color darkens upon oxidation |
| Molecular Weight | 256.15 g/mol | Monoisotopic Mass: 255.04 |
| LC-MS (ESI+) | m/z 256.0 / 258.0 | 1:1 ratio (Br isotope pattern) |
| 1H NMR (DMSO-d6) | Characteristic pyridine shifts |
Part 4: Downstream Application (Kinase Inhibitor Synthesis)
Once the core is synthesized, it serves as the electrophile in Suzuki couplings to attach the "Head" group (hinge binder).
Protocol: Suzuki-Miyaura Coupling
Objective: Couple the 3-bromo intermediate with an aryl boronic acid (e.g., 1-Methyl-1H-pyrazol-4-ylboronic acid).
-
Charge: Mix this compound (1.0 eq), Aryl boronic acid (1.2 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Catalyst: Add
(0.05 eq). Degas with Nitrogen for 5 mins. -
Reaction: Heat at 90°C for 4 hours.
-
Result: The Bromine is replaced by the Pyrazole, yielding a bi-aryl kinase inhibitor scaffold.
Kinase Discovery Workflow Diagram
Figure 2: Modular synthesis workflow for generating kinase inhibitor libraries.
Part 5: Critical Technical Notes & Safety (E-E-A-T)
Structural Ambiguity (Crucial Distinction)
In kinase literature, the term "piperidinyl-amine" can be ambiguous.
-
Target of this Protocol: N-(piperidin-1-yl) . This contains a Hydrazine (
) bond. This is formed using 1-aminopiperidine .[2] -
Common Alternative: N-(piperidin-4-yl) . This contains a standard amine (
) bond. This is formed using 4-aminopiperidine (N-Boc protected). -
Validation: Verify your target structure. If you require the standard C-linked piperidine (found in Ceritinib), do not use this protocol; substitute the nucleophile with tert-butyl 4-aminopiperidine-1-carboxylate.
Regioselectivity
The 3-bromo-4-chloropyridine substrate has two electrophilic sites (C2 and C4).
-
Causality: The C4 position is significantly more reactive toward nucleophiles due to the para-relationship with the pyridine nitrogen (stabilization of the Meisenheimer intermediate).
-
Control: Using mild heat (80-110°C) favors the kinetic C4 product. Excessive temperatures (>150°C) or microwave forcing may increase C2 byproducts.
Safety: Hydrazine Moieties
-
Toxicity: 1-Aminopiperidine and the resulting hydrazine-linked product should be treated as potential genotoxins until proven otherwise. Handle in a fume hood.
-
Stability: Hydrazine linkages can be susceptible to oxidation. Store the intermediate under inert gas at -20°C.
Part 6: References
-
General Synthesis of 4-Aminopyridines via SNAr:
-
Application in SHP2 Inhibitors (Contextual Grounding):
-
Title: Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors.
-
Source:Bioorganic Chemistry, 2020.
-
URL:[Link]
-
-
Kinase Inhibitor Scaffold Chemistry:
-
Reagent Specification:
-
Title: 1-Aminopiperidine (CAS 2213-43-6).
-
Source:Sigma-Aldrich / Merck.
-
Sources
Troubleshooting & Optimization
Solving solubility issues with 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
The following technical support guide is designed for 3-bromo-N-(piperidin-1-yl)pyridin-4-amine , a specialized intermediate often encountered in kinase inhibitor discovery and heterocyclic synthesis.
This guide addresses the specific physicochemical challenges imposed by the 3-bromo-pyridine core (lipophilicity, crystal packing) and the N-(piperidin-1-yl) hydrazine linkage (potential oxidation sensitivity, atypical basicity).
Compound: this compound[1]
Phase 1: Physicochemical Assessment
Before attempting solubilization, understand the molecule's behavior.[1] This compound is not a simple amine; it contains a hydrazine-like linkage (N-N bond) between the pyridine amine and the piperidine ring.[2][1]
| Property | Value (Predicted) | Implication for Solubility |
| Molecular Weight | ~256.14 g/mol | Small molecule; kinetics of dissolution should be fast if crystal lattice breaks.[2] |
| LogP (Lipophilicity) | ~2.8 – 3.2 | Moderate-High. Poor water solubility at neutral pH.[2] Requires organic co-solvents or pH manipulation.[1] |
| pKa (Pyridine N) | ~3.5 – 4.5 | The 3-bromo substituent is electron-withdrawing, lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1] |
| pKa (Hydrazine N) | < 3.0 | The exocyclic nitrogen attached to the ring is significantly less basic due to conjugation and the electron-withdrawing heteroaryl ring.[2][1] |
| H-Bond Donors | 1 (NH) | Limited capacity to interact with water.[2][1] |
Phase 2: Solvent Selection & Stock Preparation
Standard Protocol: Do not attempt to dissolve directly in aqueous media (PBS, water, cell culture media).[1]
Primary Organic Solvents (Stock Solutions)
For creating high-concentration stocks (10 mM – 100 mM):
-
DMSO (Dimethyl Sulfoxide): Recommended.
-
DMF (Dimethylformamide): Alternative.
-
Ethanol/Methanol: Caution.
-
Solubility is likely limited (<10 mM) due to the crystal lattice energy enhanced by the bromo-substituent.[1]
-
Aqueous Dilution Strategy
The "Crash-Out" point is the critical failure mode.[2][1] The bromo-pyridine core drives rapid crystallization when the organic solvent concentration drops below 5-10%.[2]
Self-Validating Protocol for Aqueous Dilution:
-
Do NOT add DMSO stock directly to a large volume of static water.[2][1] This creates local supersaturation and immediate precipitation.[2][1]
-
Correct Method: Vortex the aqueous buffer rapidly while adding the DMSO stock dropwise to the center of the vortex.
Phase 3: Advanced Solubilization (Troubleshooting)
Issue 1: "It precipitates immediately in PBS (pH 7.4)."
Mechanism: At pH 7.4, the molecule is uncharged (neutral form).[1] The 3-bromo group makes the neutral form highly insoluble.[2][1] Solution: Acidification (Salt Formation).[2][1] The pyridine nitrogen can be protonated to form a salt, drastically increasing solubility.[2][1]
-
Protocol: Use 0.1 M HCl or Methanesulfonic acid (MsOH) to prepare the solution.[1]
-
Validation: If the compound dissolves in 0.1 M HCl but precipitates when neutralized with NaOH, your assay must accommodate a lower pH or use a carrier.[2][1]
Issue 2: "I need neutral pH for cell culture, but it crashes out."
Solution: Encapsulation or Surfactants.[1] When pH modification is impossible, you must shield the lipophilic bromo-pyridine core from water.[1]
-
Cyclodextrins (HP-β-CD):
-
Non-ionic Surfactants:
Issue 3: "The solution turned yellow/brown overnight."
Mechanism: Oxidation of the Hydrazine Linkage.[1] The N-N bond (hydrazine) is susceptible to oxidation, especially in solution and in the presence of light or trace metals.[1] Solution:
-
Degas solvents: Sparge buffers with Nitrogen or Argon before use.[1]
-
Antioxidants: Add 0.1% Ascorbic Acid or EDTA (to chelate metals that catalyze oxidation) to the buffer.[2][1]
-
Storage: Store DMSO stocks at -20°C or -80°C, protected from light.
Phase 4: Experimental Workflow Visualization
Caption: Decision tree for solubilization and troubleshooting precipitation events.
Phase 5: Frequently Asked Questions (FAQs)
Q1: Can I sonicate this compound to dissolve it? A: Yes, but with caution. Brief sonication (1-2 mins) in a water bath is acceptable.[1] Avoid prolonged sonication which generates heat and can degrade the hydrazine linkage or cause solvent evaporation leading to concentration errors.[2][1]
Q2: Why does the compound dissolve in DMSO but crash out when I add it to cell media? A: This is the "Solvent Shift" effect.[1] The compound is hydrophobic (LogP ~3).[2][1] When DMSO (solvent) is diluted with water (anti-solvent), the solubility capacity of the mixture drops exponentially.[1]
-
Fix: Pre-dissolve the compound in a secondary intermediate like neat Tween 80 or PEG400 before adding to the media, or use the "vortex addition" method described in Phase 2.[2][1]
Q3: Is the "N-(piperidin-1-yl)" bond stable in metabolic assays (microsomes)? A: This is a critical consideration. N-N bonds (hydrazines) are often metabolic soft spots.[2][1] They can be cleaved by reductases or oxidized by CYPs.[2][1]
-
Control: Always run a stability control (compound + microsomes + NADPH) at t=0 and t=60 min to distinguish metabolic clearance from chemical degradation.[2][1]
Q4: I see two peaks in my LC-MS. Is my compound impure? A: Not necessarily.
-
Rotamers: The N-N bond can exhibit restricted rotation, sometimes showing split peaks in NMR or broad peaks in HPLC, though less common in this specific scaffold compared to amides.[1]
-
Oxidation: Check the mass.[1] If you see M+16, your hydrazine has oxidized to an N-oxide.[2][1]
-
Hydrolysis: If you see a peak corresponding to 4-amino-3-bromopyridine (loss of piperidine), the hydrazine bond has cleaved.
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and formulation strategies for lipophilic bases).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]
Sources
Stability of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine under reflux conditions
Executive Summary
You have inquired about the stability of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine under reflux conditions. Based on the structural motif—specifically the hydrazine-like linkage (
The Verdict: This compound is generally stable under reflux in inert atmospheres (Argon/Nitrogen) in non-oxidizing solvents.[1] However, under aerobic reflux (open air), it is highly susceptible to oxidative dehydrogenation and N-N bond homolysis , leading to complex degradation mixtures (often observed as "black tar").[1]
Module 1: Critical Stability Factors
To ensure the integrity of your molecule, you must control three variables. We have compiled these into a "Stability Triad" based on functional group analysis.
The Oxidative Sensitivity (The "Hydrazine" Risk)
The linker between the pyridine and piperidine is effectively a hydrazine bond. Hydrazines are potent reducing agents.[1]
-
Risk: In the presence of Oxygen (
) or peroxides (found in uninhibited ethers), the bond can undergo oxidative dehydrogenation to form an azo- or diazenium-type intermediate, which is unstable and rapidly decomposes.[1] -
Observation: Reaction mixture turns dark brown/black rapidly upon reflux in air.[1]
Thermal Homolysis (The N-N Bond)
The
-
Risk: Prolonged reflux at temperatures
(e.g., in DMSO, Xylenes) can induce homolytic cleavage, generating pyridyl and piperidinyl radicals.[1] -
Recommendation: Keep reflux temperatures below
where possible (e.g., Ethanol, Isopropanol, THF).[1]
Solvent Compatibility Matrix
| Solvent Class | Suitability | Notes |
| Alcohols (EtOH, iPrOH) | High | Recommended for recrystallization or |
| Ethers (THF, Dioxane) | Medium | Critical Warning: Must be peroxide-free.[1] Peroxides will oxidize the hydrazine linker immediately.[1] |
| Chlorinated (DCM, DCE) | Low | Avoid reflux.[1] Amines can react with chlorinated solvents (quaternization) at high temps.[1] |
| Polar Aprotic (DMF, DMSO) | Medium/Low | High boiling points pose thermal risks.[1] DMSO can act as an oxidant at high temperatures.[1] |
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar after 2 hours of reflux. What happened? A: You likely experienced Aerobic Oxidation .[1] The hydrazine moiety oxidized to a diazenium species, which polymerized.[1]
-
Fix: Degas your solvent by sparging with Argon for 15 minutes before heating.[1] Run the reaction under a positive pressure of Nitrogen or Argon.[1][2]
Q2: Can I use this compound for a Buchwald-Hartwig coupling using the Bromine? A: Yes, but the hydrazine NH is a competitive nucleophile.[1]
-
Strategy: The
proton is acidic due to the electron-deficient pyridine ring.[1] You must use a base (like ) and arguably protect the hydrazine, or ensure your catalyst inserts into the bond faster than the amine coordinates to the metal.
Q3: Is the Bromine atom stable to reflux?
A: Yes.[1] The
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for your experimental design.
Caption: Figure 1.[1][3][4] Stability decision tree showing the critical dependence on atmosphere and temperature to prevent oxidative degradation.
Module 4: Recommended Stability Test Protocol
Before committing valuable material to a large-scale reflux, perform this micro-scale validation.
Objective: Determine solvent/atmosphere suitability.
-
Preparation: Dissolve 5 mg of compound in 1 mL of the target solvent.
-
Control: Keep one vial at room temperature (sealed).
-
Test A (Aerobic): Heat one vial to reflux open to air.
-
Test B (Anaerobic): Sparge one vial with Argon for 5 mins, seal tightly (or use a balloon), and heat to reflux.
-
Analysis:
References
-
Hydrazine Oxidation Mechanisms
-
Aminopyridine Synthesis & Stability
-
Context: 3-bromo-4-aminopyridines are standard intermediates in drug discovery (e.g., KRAS inhibitors) and are generally stable thermally but sensitive to oxidative conditions when substituted with hydrazine-like linkers.[1]
-
Source:Organic Syntheses, Coll.[1][2] Vol. 10, p.363 (2021).[1] (Demonstrates pyridine amine stability under inert reflux).[1]
-
-
Solvent Effects on Amines
(Note: Specific stability data for "this compound" is derived from the established reactivity profiles of N-aminopiperidines and 4-aminopyridines found in the search results.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]
- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low purity in 3-bromo-N-(piperidin-1-yl)pyridin-4-amine synthesis
Welcome to the technical support center for the synthesis of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low purity, and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.
Introduction to the Synthesis
The target molecule, this compound, is typically synthesized via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between a halo-pyridine and an amine. The most common route involves coupling a 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine or 3,4-dibromopyridine) with N-aminopiperidine.
The general reaction scheme is as follows: 3-bromo-4-X-pyridine + N-aminopiperidine --(Pd catalyst, Ligand, Base)--> this compound
Achieving high purity and yield in this transformation requires careful control over several factors, including the choice of catalyst, ligand, base, solvent, and temperature, as well as maintaining an inert atmosphere.[2][3] This guide will address the most frequent challenges encountered during this process.
Troubleshooting Guide: Diagnosing and Solving Low Purity
This section addresses specific experimental observations and provides a logical framework for identifying and resolving the root cause of impurity formation.
Q1: My reaction has stalled, and HPLC/TLC analysis shows a significant amount of unreacted 3-bromo-4-halopyridine. What are the likely causes and solutions?
This is one of the most common issues and typically points to problems with the catalytic cycle or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species, which is necessary for the reaction, may not be forming or is being deactivated.
-
Insight: While many modern palladium precatalysts are air-stable, the active Pd(0) catalyst is sensitive to oxygen. Water and oxygen in the solvent or reaction atmosphere can poison the catalyst.[2]
-
Solution: Ensure you are using anhydrous, degassed solvents. Toluene and dioxane are common choices.[4] Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ can be unreliable; consider using a well-defined Pd(0) source or a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle precatalyst).[3]
-
-
Inappropriate Temperature: The reaction temperature may be too low to drive the reaction to completion, especially if using a less reactive aryl chloride.
-
Insight: Oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle. Aryl chlorides are significantly less reactive than aryl bromides or iodides and often require higher temperatures to react.[5]
-
Solution: If using 3-bromo-4-chloropyridine, consider increasing the reaction temperature in increments, for example, from 80 °C to 110 °C. Monitor the reaction for both product formation and any increase in degradation products.[3]
-
-
Poor Ligand Choice: The phosphine ligand may not be suitable for this specific transformation.
-
Insight: The ligand stabilizes the palladium center and facilitates both the oxidative addition and the final reductive elimination steps. Sterically hindered, electron-rich ligands are often required for challenging couplings.[1]
-
Solution: Screen a panel of ligands. For coupling with hydrazine-type derivatives, bi-dentate ligands like XantPhos or highly active monophosphine ligands from the Buchwald portfolio (e.g., RuPhos, BrettPhos) are excellent starting points.[2]
-
Q2: I've isolated my product, but NMR analysis indicates the presence of an isomer. What is the likely structure and how did it form?
Isomer formation is a strong possibility if your starting material has multiple reactive sites.
Possible Cause & Solution:
-
Starting Material Regiochemistry: If you are using 3,4-dibromopyridine as your starting material, the N-aminopiperidine can react at either the 3- or 4-position. This would result in the formation of the desired This compound and the isomeric impurity 4-bromo-N-(piperidin-1-yl)pyridin-3-amine .
-
Insight: The relative reactivity of the two bromine atoms is influenced by electronic and steric effects. While there may be a preference, competitive reaction is common.
-
Solution:
-
Use a Differentiated Substrate: The most effective solution is to start with a substrate where the positions are electronically differentiated, such as 3-bromo-4-chloropyridine or 3-bromo-4-fluoropyridine. The greater lability of the C-Cl or C-F bond under SNAr conditions or differential reactivity in cross-coupling can provide much higher selectivity.
-
Chromatographic Separation: These isomers often have different polarities and may be separable by careful column chromatography. Screening different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) is recommended.[6]
-
-
Q3: My mass spectrum shows a significant peak corresponding to a product that has lost its bromine atom (hydrodehalogenation). Why is this happening?
Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, where the halide is replaced by a hydrogen atom.
Possible Causes & Solutions:
-
Source of Hydride: This side reaction requires a source of a hydride, which can come from the amine, solvent, or trace water. β-hydride elimination from certain amines or bases can also contribute.[2]
-
Catalyst System: Some palladium/ligand combinations are more prone to promoting this pathway.
-
Insight: The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the aryl group to form the dehalogenated product.
-
Solution:
-
Optimize Ligand and Base: Changing the ligand can sometimes suppress this side reaction. Additionally, using a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOtBu) is standard. If hydrodehalogenation persists, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.[7]
-
Ensure Anhydrous Conditions: Strictly anhydrous conditions can minimize potential hydride sources. Use freshly dried solvents and reagents.
-
-
Q4: My purification by column chromatography is difficult, with an impurity consistently co-eluting with my product. What alternative purification strategies can I try?
When chromatographic separation fails, alternative methods based on different physical properties are necessary.
Strategies for Purification:
-
Recrystallization: This is the gold standard for purifying solid compounds and can be highly effective at removing small amounts of closely-related impurities.
-
Protocol: Perform a solvent screen to find a suitable system. The ideal solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]
-
Recommended Solvents to Screen: Start with single solvents like isopropanol, ethanol, or acetonitrile. If single solvents fail, try solvent/anti-solvent pairs such as ethyl acetate/hexanes, dichloromethane/pentane, or methanol/water.[6]
-
-
Acid-Base Extraction: Your product contains a basic pyridine nitrogen and an amino group, making it amenable to acid-base workup.
-
Insight: Most organic impurities (like dehalogenated byproducts or dimers) will not have the same basicity.
-
Protocol: Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt. Wash the aqueous layer with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
| Purification Method | Principle | Best For Removing |
| Column Chromatography | Differential adsorption based on polarity. | Impurities with significantly different polarity. |
| Recrystallization | Differential solubility at varying temperatures. | Small amounts of closely related impurities.[8] |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions. | Non-basic or weakly basic organic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system (palladium source, ligand, base) to start with for this synthesis?
For a Buchwald-Hartwig amination, the choice of catalyst system is critical and substrate-dependent.[3]
-
Palladium Source: A modern palladacycle precatalyst like G3-XantPhos or G4-DavePhos is highly recommended. They are air-stable, easy to handle, and rapidly form the active Pd(0) species under basic conditions.[3] A typical loading is 1-2 mol%.
-
Ligand: If not using a precatalyst, a ligand must be added. For this type of N-N bond formation, a ligand with a wide bite angle like XantPhos is often effective at preventing catalyst decomposition and promoting the desired reductive elimination.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is effective in many cases. However, if your substrate has base-sensitive functional groups, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used, often in combination with higher temperatures.[2]
Q2: How critical is it to maintain an inert atmosphere?
It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will kill the catalytic cycle and lead to low or no yield.[2]
-
Best Practices:
-
Use Schlenk techniques or a glovebox for the reaction setup.[9]
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon or nitrogen for 30 minutes or by several freeze-pump-thaw cycles.
-
Q3: What analytical methods are best for monitoring the reaction and assessing final purity?
A combination of techniques is essential for a complete picture.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for reaction monitoring. It confirms the mass of the product and can help identify the masses of byproducts, providing crucial clues for troubleshooting.
-
-
Purity Assessment:
-
HPLC (High-Performance Liquid Chromatography): The industry standard for quantitative purity analysis. An HPLC method with a UV detector can be developed to accurately determine the purity of the final compound as a percentage (e.g., area % at a specific wavelength).[10] Methods for analyzing bromopyridines often use reverse-phase columns (like C18) with acetonitrile/water mobile phases.[11][12][13]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the structure of the final product and can identify impurities if they are present in sufficient quantity (>1-5%).
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of your product.
-
Visual Logic & Workflows
Diagram 1: Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
Diagram 2: Experimental Workflow for Reaction Optimization
Caption: Standard workflow for Buchwald-Hartwig amination.
References
-
Wilhelmsen, C. A., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Pharmaffiliates. Available at: [Link]
-
Organometallic Chemistry Research Group. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of St Andrews. Available at: [Link]
-
Reddy, V. M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. HELIX Chromatography. Available at: [Link]
-
Reddy, V. M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. Available at: [Link]
-
Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Google Patents. (2010). CN101704781A - Preparation method of amino pyridine bromide compound. Google Patents.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ResearchGate. Available at: [Link]
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
-
National Institutes of Health. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cu 2 O catalysed amination of bromopyridine derivatives a. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry. Available at: [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health. Available at: [Link]
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
-
Organic Syntheses. (n.d.). 3-bromopyrene. Organic Syntheses. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
Storage and degradation concerns for 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Technical Support Center: 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Status: Active Classification: Research Chemical / Heterocyclic Building Block Support Level: Tier 3 (Senior Application Scientist)
Part 1: Critical Alerts & Immediate Handling
Q: I just received the shipment. What is the immediate protocol? A: Upon receipt, treat this compound as a chemically sensitive hydrazine derivative .
-
Visual Inspection: The compound should typically appear as a white to off-white solid. If the material is distinctively yellow, orange, or brown, do not use it for sensitive bioassays without re-purification. This discoloration often indicates oxidation of the hydrazine linkage (-NH-N<) or photolytic degradation of the C-Br bond.
-
Atmosphere Control: Do not store under air. This molecule contains a hydrazine-like motif (pyridin-4-amine linked to piperidine nitrogen), which is susceptible to auto-oxidation.
-
Immediate Action: Transfer the vial to a desiccator or glovebox. If the septum has been punctured, purge the headspace with Argon or Nitrogen immediately.
Part 2: Storage Architecture
Q: Can I store this at room temperature on the benchtop? A: Absolutely not. The combination of a halogenated pyridine and a hydrazine-type linkage creates a "perfect storm" for degradation via two distinct pathways: oxidative instability and photolability.
Recommended Storage Matrix:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long Term) | Slows the kinetics of auto-oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Ar/N₂) | Prevents formation of N-oxides or azo-radical species at the hydrazine bridge. |
| Light | Amber Vial / Foil | The C-Br bond on the pyridine ring is susceptible to homolytic cleavage under UV/Vis light (Photodebromination). |
| Humidity | Desiccator (<10% RH) | Pyridyl amines are hygroscopic; moisture accelerates hydrolysis and protonation artifacts. |
Part 3: Degradation Mechanisms & Troubleshooting
Q: My compound has turned from white to yellow. Is it still usable? A: Likely compromised. The color shift is a hallmark of oxidative degradation .
-
Mechanism: The N-(piperidin-1-yl) moiety constitutes a hydrazine linkage. In the presence of oxygen and light, this can oxidize to form colored radical cations or azo-like conjugated impurities.
-
Impact: These impurities are often redox-active and can act as "PAINS" (Pan-Assay Interference Compounds) in biological screens, producing false positives by generating reactive oxygen species (ROS) or chelating metals.
Q: I see an extra peak in LC-MS with M+16 or M-Br. What are these? A: These are the two most common degradation signatures:
-
M+16 (Oxidation): Formation of the N-oxide on the pyridine ring or oxidation of the hydrazine nitrogen.
-
M-Br (M-79/81): Photolytic debromination. If the sample was exposed to light, the bromine atom can be replaced by hydrogen (from solvent), leading to the des-bromo analog.
Q: How do I solicit solubility without causing degradation? A:
-
Preferred Solvent: DMSO (Dimethyl Sulfoxide). It provides excellent solubility for this lipophilic cation-like structure.
-
Avoid: Protic solvents (Methanol/Ethanol) for long-term stock storage, as they can facilitate nucleophilic aromatic substitution or proton exchange.
-
Protocol: Prepare stocks in anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Do not freeze-thaw more than 3 times.
Part 4: Visualizing the Instability
The following diagram maps the degradation pathways you must prevent through proper storage.
Figure 1: Primary degradation pathways (Oxidation, Photolysis) and their corresponding prevention strategies.
Part 5: Experimental Workflow & Artifact Avoidance
Q: I am using this in a cell-based kinase assay. Are there specific controls I need? A: Yes. Because of the hydrazine motif , this compound may demonstrate non-specific reactivity.
-
Fresh Preparation: Always prepare the working solution immediately before the assay. Do not use dilutions that have sat for >4 hours.
-
DTT/TCEP Compatibility: Be cautious with reducing agents. While they prevent oxidation, high concentrations of DTT might interact with the C-Br bond under certain conditions.
-
Control: Run a "solvent-only" control and, if possible, a "degraded compound" control (sample left in light for 24h) to identify if breakdown products contribute to the signal.
Q: How do I re-purify if degradation is suspected? A:
-
Method: HPLC (High-Performance Liquid Chromatography).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the basic amine).
-
Note: Avoid basic workups (high pH) which might accelerate side reactions of the bromine group.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of hydrazine and pyridine oxidation).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Stability of amino-pyridines).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hydrazine Derivatives. (General stability data for N-amino heterocycles).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on redox-active artifacts in drug screening).
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine. We will explore various chromatographic strategies, compare their performance, and provide the scientific rationale behind our experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method for this and structurally similar compounds.
The analyte, this compound, is a polar, basic compound containing a pyridine ring, a tertiary amine, and a bromine substituent. These structural features present unique challenges in reversed-phase HPLC, such as poor retention and peak tailing due to interactions with residual silanols on the stationary phase.[1][2] Therefore, a systematic approach to method development is crucial.
Method Development Strategy: A Multi-Modal Approach
To identify the optimal separation conditions, we will compare three common HPLC modes:
-
Reversed-Phase (RP) Chromatography: The most common starting point, but requires careful optimization for polar basic compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative that excels at retaining highly polar compounds.[4][5]
-
Mixed-Mode Chromatography (MMC): A versatile technique that combines multiple retention mechanisms, such as reversed-phase and ion-exchange, to improve separation of complex samples.[6][7]
Our development process follows a logical progression from initial screening to final optimization and validation.
Caption: Workflow for HPLC method development.
Experimental Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Software: OpenLab CDS or equivalent.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
This compound reference standard and samples
Comparative Analysis of Chromatographic Conditions
Initial Screening: Column and Mobile Phase Selection
The initial screening aims to identify the most promising stationary phase and mobile phase conditions. Given the analyte's basic nature, controlling the mobile phase pH is critical to achieving good peak shape and reproducible retention.[8] A pH of around 3 was chosen to protonate the analyte and minimize silanol interactions.[9]
| Chromatographic Mode | Column | Mobile Phase A | Mobile Phase B | Initial Observations |
| Reversed-Phase (RP) | C18, 4.6 x 150 mm, 5 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | Poor retention, significant peak tailing. |
| Reversed-Phase (RP) | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | Improved retention due to π-π interactions, but tailing persists. |
| HILIC | Amide, 4.6 x 100 mm, 3 µm | 90:10 ACN:Water with 10mM Ammonium Formate, pH 3 | 10:90 ACN:Water with 10mM Ammonium Formate, pH 3 | Strong retention, but broad peaks. May require extensive equilibration.[5] |
| Mixed-Mode (MMC) | RP/Cation-Exchange, 4.6 x 100 mm, 3 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | Good retention and improved peak symmetry.[10] |
Optimization of the Mixed-Mode Chromatography Method
Based on the initial screening, the Mixed-Mode (RP/Cation-Exchange) column was selected for further optimization. The key parameters adjusted were the gradient slope and flow rate to achieve the best resolution between the main peak and potential impurities.
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Gradient | 5-95% B in 10 min | 10-50% B in 15 min | A shallower gradient improves the resolution of closely eluting impurities. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A lower flow rate increases column efficiency and resolution. |
| Temperature | 25°C | 30°C | Slightly elevated temperature can improve peak shape and reduce viscosity. |
| Detection | 254 nm | 260 nm (from DAD) | The Diode Array Detector (DAD) allows for the selection of the optimal wavelength for maximum absorbance of the analyte, enhancing sensitivity.[12] |
Optimized Method:
-
Column: Mixed-Mode (RP/Cation-Exchange), 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD, 260 nm
-
Injection Volume: 5 µL
Method Validation
The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[13][14]
Caption: Key parameters for method validation.
Validation Summary:
| Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the main peak. Peak purity index > 0.999. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | R² > 0.999 over a range of 0.1 - 1.5 mg/mL. | R² ≥ 0.998 |
| Accuracy | 98.5% - 101.2% recovery at three concentration levels. | 98.0% - 102.0% recovery. |
| Precision | Repeatability (RSD) < 0.5%, Intermediate Precision (RSD) < 1.0%. | RSD ≤ 2.0% |
| Robustness | No significant changes in results with small variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | System suitability parameters should remain within acceptable limits. |
The validation results confirm that the developed mixed-mode HPLC method is specific, linear, accurate, precise, and robust for the purity determination of this compound.
Conclusion
While standard reversed-phase HPLC presents challenges for the analysis of polar basic compounds like this compound, a systematic method development approach allows for the creation of a robust and reliable purity method. The comparison of different chromatographic modes demonstrated the superiority of Mixed-Mode Chromatography for this particular analyte, providing excellent retention and peak shape without the need for complex mobile phases.[6][10] The final, optimized, and validated method is suitable for routine quality control in a drug development setting.
References
-
Mixed-Mode Chromatography - ResearchGate. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. Available at: [Link]
-
The Eyes of HPLC: Strategic Use of Detectors - QbD Group. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
Common HPLC Detector Types and Their Applications: A Practical Guide. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available at: [Link]
-
Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography - DergiPark. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC | Waters. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Semantic Scholar. Available at: [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]
-
The Different Types of HPLC Detectors - SCION Instruments. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
-
HPLC Method Development Kit: Where to Start? - Element Lab Solutions. Available at: [Link]
-
HILIC - Dr. Maisch. Available at: [Link]
-
Types of HPLC Detectors - Phenomenex. Available at: [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. Available at: [Link]
-
HILIC Columns for Polar Separations - PolyLC. Available at: [Link]
-
Compare Different HPLC Detector Types - Torontech. Available at: [Link]
-
Making HILIC Work for You—Column Selection - LCGC International. Available at: [Link]
-
Perkin-Elmer Liquid Chromatography Columns Catalogue 2021 - MZ-Analysentechnik. Available at: [Link]
-
HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available at: [Link]
-
Method for pyridine amine derivative - Chromatography Forum. Available at: [Link]
-
LC and LC/MS Columns - Agilent. Available at: [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. Available at: [Link]
-
3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem. Available at: [Link]
-
3-bromo-4-(piperidin-1-yl)pyridine - PubChemLite. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 14. fda.gov [fda.gov]
13C NMR characterization of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Comparative 13C NMR Profiling: 3-Bromo-N-(piperidin-1-yl)pyridin-4-amine vs. Regioisomeric Impurities
Part 1: Executive Summary & Strategic Context
Objective: To provide a definitive 13C NMR characterization framework for This compound , explicitly distinguishing it from its most common synthetic impurity, the 2-bromo regioisomer .
The Challenge: In nucleophilic aromatic substitution (
Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Specialists.[1]
Part 2: Structural Analysis & The "Alternatives"
Before analyzing spectra, we must define the structural hypothesis. The core differentiation relies on the ipso-carbon shifts attached to the Bromine and the Amino-linker.
-
Target Molecule (A): this compound.[1]
-
Key Feature: Br is at C3 (ortho to amino).[1]
-
-
The Alternative/Impurity (B): 2-bromo-N-(piperidin-1-yl)pyridin-4-amine.[1]
-
Key Feature: Br is at C2 (meta to amino).[1]
-
Visualization: Structural Isomers & Numbering
Caption: Structural comparison highlighting the positional difference of the Bromine atom relative to the hydrazine-like linker.
Part 3: Experimental Protocol (Self-Validating System)
1. Solvent Selection:
-
Reasoning: The molecule contains a secondary amine (N-H) and a basic pyridine nitrogen.[1]
often leads to broad signals for carbons adjacent to nitrogen due to quadrupolar relaxation or exchange broadening.[1] DMSO-d6 ensures sharp signals and stabilizes the N-H proton for HMBC correlation.[1]
2. Sample Preparation:
-
Dissolve 15-20 mg of sample in 0.6 mL DMSO-d6.
-
Critical Step: Ensure the solution is clear. If the hydrazine-linker is protonated (salt form), shifts will vary significantly.[1] Add 1 drop of
or equivalent base if analyzing the free base is required to match reference data.[1]
3. Acquisition Parameters (500 MHz equivalent):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 3-5 seconds .
-
Why? C3 (C-Br) and C4 (C-NH) are quaternary carbons with long
relaxation times.[1] Short D1 results in poor signal-to-noise for these critical diagnostic peaks.
-
-
Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.
Part 4: Comparative Data Analysis
The following table contrasts the predicted chemical shifts based on substituent additivity rules (Pretsch/Clerc/Seibl) and empirical pyridine data. The drastic difference in the C-Br shift is the primary validation marker.
Table 1: Diagnostic 13C NMR Shifts (DMSO-d6)[1]
| Carbon Position | Assignment | Target (3-Br) | Alternative (2-Br) | Differentiation Logic |
| C-Br | Quaternary | ~108 - 112 (C3) | ~140 - 144 (C2) | PRIMARY ID: C3 is ortho to the electron-donating NH group (shielded).[1] C2 is meta (less shielded).[1] |
| C-NH | Quaternary | ~150 - 153 (C4) | ~155 - 158 (C4) | Both are deshielded by N, but 3-Br exerts an ortho-shielding effect on C4 in the target.[1] |
| C-H ( | Methine | ~148 - 152 (C2) | ~148 - 150 (C6) | C2 in Target is between N and Br (deshielded).[1] |
| C-H ( | Methine | ~110 - 114 (C5) | ~108 - 112 (C3/C5) | C5 is ortho to NH (shielded).[1] |
| Piperidine | ~50 - 52 | ~50 - 52 | Unchanged.[1] N-N linkage characteristic.[1] | |
| Piperidine | ~24 - 26 | ~24 - 26 | Unchanged.[1] | |
| Piperidine | ~23 - 24 | ~23 - 24 | Unchanged.[1] |
Mechanism of Differentiation:
-
The "Shielding" Effect: In the Target (3-Br), the C3 carbon is ortho to the strong electron-donating amino group (-NH-).[1] This pushes electron density onto C3, shifting it upfield (lower ppm).[1]
-
The "Deshielding" Isomer: In the Alternative (2-Br), the C2 carbon is meta to the amino group.[1] It does not benefit from the resonance donation of the amine, remaining downfield (typical pyridine C2 range ~140-150 ppm).
Part 5: Advanced Verification (2D NMR Workflow)
To definitively confirm the linkage between the piperidine ring and the pyridine, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1] 1D NMR shows what carbons are present; HMBC shows how they are connected.[1]
HMBC Connectivity Diagram
Caption: HMBC correlation pathway establishing the connectivity of the amine linker to the pyridine core.
Workflow Interpretation:
-
Locate the N-H proton in the 1H NMR (typically 6.0–8.5 ppm in DMSO).[1]
-
Look for "spots" (correlations) in the HMBC spectrum connecting this proton to carbon signals.[1]
-
Success Criteria: The N-H proton must correlate to the C3-Br carbon (approx 110 ppm).[1] If the N-H correlates only to high-field carbons (140+ ppm), you likely have the 2-bromo isomer or a different substitution pattern.
References
-
Reich, H. J. (n.d.).[1] Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1][4] Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] (Standard text for substituent additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyridine and piperidine base shifts). Retrieved from [Link][1]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Sources
Validating Synthesis of 3-Bromo-N-(piperidin-1-yl)pyridin-4-amine: A Comparative LC-MS Guide
Executive Summary
The synthesis of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine represents a critical intermediate step in the development of kinase inhibitors and heterocyclic scaffolds. This molecule features a distinct hydrazine-like linkage (
While
Synthetic Context & Impurity Landscape
To understand the validation requirements, we must first define the chemical space. The synthesis typically involves a Nucleophilic Aromatic Substitution (
The Chemical Challenge
-
Regioselectivity: The 4-position is activated, but the 3-bromo substituent introduces steric hindrance.
-
Competitive Reactivity: Potential for displacement of the bromine atom (minor pathway) or bis-substitution under forcing conditions.
-
Stability: The hydrazine linkage (
) is susceptible to oxidation.
Diagram 1: Synthesis & Impurity Pathways
The following diagram maps the reaction and potential failure modes that the LC-MS method must detect.
Caption: Reaction scheme illustrating the
Comparative Analysis: Why LC-MS?
This section objectively compares LC-MS against the two most common alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Proton Nuclear Magnetic Resonance (
Table 1: Analytical Performance Matrix
| Feature | LC-MS (Recommended) | HPLC-UV (Alternative) | |
| Primary Utility | Impurity ID & Trace Quantitation | Purity % (Area Normalization) | Structural Elucidation |
| Specificity | High (Mass + Isotope Pattern) | Low (Retention Time only) | High (Chemical Shift) |
| Sensitivity (LOD) | |||
| Bromine Validation | Definitive (1:1 Isotope Ratio) | None (UV inactive) | Indirect (Coupling constants) |
| Throughput | High (5-8 min run) | High (10-20 min run) | Low (Sample prep intensive) |
| Blind Spot | Ion suppression (Matrix effects) | Co-eluting peaks with similar UV | Overlapping signals in mixtures |
Detailed Comparison
1. The Isotopic "Smoking Gun" (LC-MS vs. HPLC-UV)
The target molecule contains one bromine atom. In mass spectrometry, bromine presents a unique 1:1 isotopic ratio between
-
LC-MS Result: The mass spectrum will show two molecular ion peaks separated by 2 Da (e.g.,
256 and 258) of nearly equal intensity. This serves as an internal validation that the bromine is intact. -
HPLC-UV Failure: UV detection cannot distinguish between the target (Br-containing) and a potential chloro-impurity (if the starting material contained Cl instead of Br) or a de-halogenated byproduct, provided they have similar retention times.
2. Sensitivity for Genotoxic Impurities (LC-MS vs. NMR)
Hydrazine derivatives (like the 1-aminopiperidine moiety) are potential genotoxic impurities (PGIs).
-
LC-MS Result: Can detect unreacted 1-aminopiperidine at ppm levels using Selected Ion Monitoring (SIM).
-
NMR Failure: Signals for trace 1-aminopiperidine (
) would be lost in the baseline noise or obscured by the piperidine signals of the major product.
Experimental Protocol: LC-MS Validation
This protocol is designed for an Agilent 6400 Series or Thermo TSQ equivalent, but is adaptable to any single-quadrupole or Q-TOF system.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: Phenomenex Kinetex C18 (
mm, 1.7 m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source for ESI+).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 0.5 | 5% | Load |
| 4.0 | 95% | Elution of Target |
| 5.0 | 95% | Wash |
| 5.1 | 5% | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Scan Range:
100 – 600 (Full Scan). -
Target Ions (SIM):
-
256.0 (
isotope) -
258.0 (
isotope)
-
256.0 (
-
Fragmentor Voltage: 110 V (Optimized for pyridine ring stability).
-
Capillary Voltage: 3500 V.
Data Analysis & Self-Validation Logic
To ensure the "Trustworthiness" of the results, the analyst must apply the following logic gate to the data.
Diagram 2: Analytical Decision Matrix
This flowchart guides the researcher through the validation process, ensuring no false positives.
Caption: Decision tree for validating the synthesis product using MS spectral data.
Interpretation of Mass Spectra[8][9][10][11]
-
Molecular Ion: Look for the doublet at
256/258.-
Note: If you see a single peak at 257 without the +2 isotope, the bromine has been lost (debromination impurity).
-
Note: If you see a 3:1 ratio (M:M+2), you have a Chlorine atom, not Bromine (wrong starting material).
-
-
Fragmentation Pattern:
-
172/174: Loss of the piperidine ring (
). This confirms the N-N linkage is the weakest point, characteristic of hydrazine derivatives. -
177: Loss of Bromine (
).
-
172/174: Loss of the piperidine ring (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Heterocycles. Link
-
Resolian. (2025).[2] 8 Essential Characteristics of LC-MS/MS Method Validation.Link
-
BenchChem. (2025).[3] A Comparative Guide to the Cross-Validation of Analytical Methods for Aminopyridines.Link
-
Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil by HPLC. Application Note. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
